molecular formula C19H17F2N3O3 B2439755 [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-31-3

[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2439755
M. Wt: 373.36
InChI Key: USPHMOGMDZDBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a useful research compound. Its molecular formula is C19H17F2N3O3 and its molecular weight is 373.36. The purity is usually 95%.
BenchChem offers high-quality [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Pyrazolo[3,4-b]pyridines, a category to which the chemical belongs, have been synthesized and evaluated for their biological activities. For instance, El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) explored the synthesis of pyrazolo[3,4-b]pyridine derivatives and their antibacterial and antifungal activities. These compounds showed significant activity against various bacteria and fungi, marking their potential in antimicrobial research (El-Borai et al., 2012).

X-Ray Powder Diffraction Data

Wang, Suo, Zhang, Hou, and Li (2017) provided crucial X-ray powder diffraction data for a compound similar to the one , highlighting its importance as an intermediate in the synthesis of the anticoagulant apixaban. This research underscores the compound's relevance in pharmaceutical synthesis (Wang et al., 2017).

Synthesis and Characterization of Derivatives

Sanad, Hawass, Ahmed, and Elneairy (2018) focused on the synthesis and characterization of novel pyrido and pyrazolo derivatives, incorporating the 1H-pyrazolo moiety. Their research contributes to the understanding of these compounds’ structures and potential applications (Sanad et al., 2018).

Catalytic Applications

Moosavi‐Zare, Zolfigol, Salehi-Moratab, and Noroozizadeh (2016) investigated the use of a related compound as a catalyst in the synthesis of pyranopyrazole derivatives. This study highlights the potential of these compounds in facilitating chemical reactions, thus broadening their applicability in synthetic chemistry (Moosavi‐Zare et al., 2016).

Anticancer Potential

Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, and Keppler (2011) explored the anticancer potential of organometallic complexes containing pyrazolo[3,4-b]pyridines. Their research indicates the promise of these compounds in developing new cancer treatments (Stepanenko et al., 2011).

Corrosion Inhibition

Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, and Chung (2020) examined pyrazoline derivatives for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This study provides insights into the potential industrial applications of these compounds in protecting metals from corrosion (Lgaz et al., 2020).

properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-27-12-4-2-3-11(7-12)14-8-13(18(20)21)16-17(10-5-6-10)23-24(9-15(25)26)19(16)22-14/h2-4,7-8,10,18H,5-6,9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPHMOGMDZDBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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